molecular formula C22H18FN3O3S2 B2938151 N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252928-01-0

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2938151
CAS RN: 1252928-01-0
M. Wt: 455.52
InChI Key: NRGWOHGFZXLJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
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Scientific Research Applications

Radioligands for Imaging

Compounds similar to N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been investigated for their potential as radioligands. Specifically, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its variants have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR) (Zhang et al., 2003). These compounds show high radioactivity in specific brain regions, indicating their utility in imaging applications related to the PBR.

Antiviral Research

The antiviral properties of similar compounds have been explored, especially their effectiveness against COVID-19. Quantum chemical insight, natural bond orbital analysis, and drug likeness studies have been conducted on compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. These studies highlight the molecule's potential antiviral potency against SARS-CoV-2 protein, offering insights into the molecular structure and interactions that could make these compounds viable antiviral agents (Mary et al., 2020).

Dual Inhibitory Activity

Research into thieno[2,3-d]pyrimidine derivatives has uncovered compounds with potent dual inhibitory activity against enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis, making these compounds significant for cancer research and the development of chemotherapeutic agents (Gangjee et al., 2008).

Anticancer Activity

The synthesis and evaluation of various thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been conducted, with some compounds showing potent anticancer activity. This research underscores the potential of these compounds in developing new chemotherapeutic agents that could inhibit the growth of cancer cells (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-29-17-7-2-4-14(10-17)12-26-21(28)20-18(8-9-30-20)25-22(26)31-13-19(27)24-16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGWOHGFZXLJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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